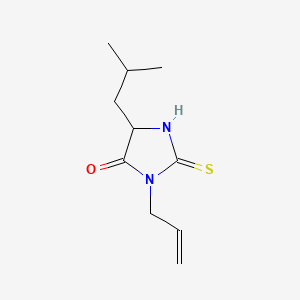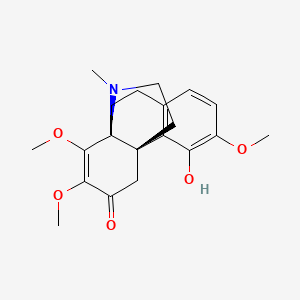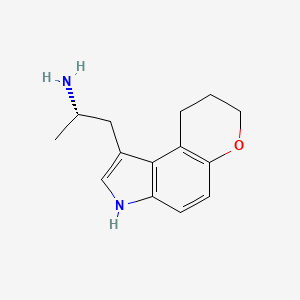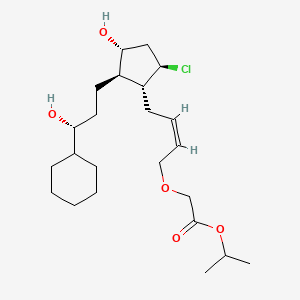
阿布妥因
描述
艾布托因: 是一种已知具有抗惊厥作用的硫代氢托因衍生物。它在欧洲由贝克顿、迪金森和公司以 CO-ORD 和 Euprax 的名称销售。 虽然它经过了美国食品药品监督管理局的评估,但它并没有被批准在美国使用 .
科学研究应用
艾布托因因其抗惊厥作用而被广泛研究。它用于与以下相关的研究:
癫痫: 艾布托因用于研究它对大发作性癫痫和其他癫痫发作的影响.
神经药理学: 研究的重点是了解该化合物的作用机制及其对中枢神经系统的影响。
药物开发: 艾布托因是开发具有改善疗效和安全性特征的新型抗惊厥药物的先导化合物。
作用机制
艾布托因通过调节大脑中离子通道的活性发挥其抗惊厥作用。它主要靶向钠通道,降低其兴奋性,并阻止导致癫痫发作的神经元过度放电。 该化合物还影响神经传递中涉及的其他分子途径,这有助于其整体抗惊厥活性 .
生化分析
Biochemical Properties
Albutoin interacts with various biomolecules in biochemical reactions. It acts as a plasma carrier by non-specifically binding several hydrophobic steroid hormones and as a transport protein for hemin and fatty acids . The interaction of Albutoin with these biomolecules is essential for its function in the body.
Cellular Effects
Albutoin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Albutoin is used to replace blood volume loss resulting from trauma such as severe burns or an injury that causes blood loss .
Molecular Mechanism
At the molecular level, Albutoin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is synthesized in the liver as preproalbumin, which has an N-terminal peptide that is removed before the nascent protein is released from the rough endoplasmic reticulum .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Albutein change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its role and function .
Dosage Effects in Animal Models
The effects of Albutoin vary with different dosages in animal models. Studies have shown that it can have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Albutoin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Albutoin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be affected .
Subcellular Localization
The subcellular localization of Albutoin and its effects on activity or function are crucial aspects of its role in the body. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 艾布托因是通过一系列涉及硫代氢托因衍生物的化学反应合成的。具体的合成路线和反应条件是专有的,没有被广泛发表。它通常涉及在受控条件下使氢托因与含硫试剂反应,形成硫代氢托因结构。
工业生产方法: 艾布托因的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括多个净化步骤以去除杂质并达到所需的产物质量。确切的工业方法是专有的,没有公开披露。
化学反应分析
反应类型: 艾布托因会发生各种化学反应,包括:
氧化: 艾布托因可以被氧化形成亚砜和砜。
还原: 还原反应可以将艾布托因转化为相应的硫醇衍生物。
取代: 艾布托因可以发生取代反应,其中硫代氢托因环通过用其他官能团取代氢原子而被修饰。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 在受控条件下,可以使用各种亲核试剂和亲电试剂来实现取代反应。
形成的主要产物: 这些反应形成的主要产物包括亚砜、砜、硫醇衍生物和取代的硫代氢托因。
相似化合物的比较
类似化合物:
苯妥英钠: 另一种靶向钠通道的抗惊厥药,但具有不同的化学结构。
卡马西平: 其作用机制相似,但结构上与艾布托因不同。
丙戊酸: 一种广谱抗惊厥药,具有多种作用机制,包括钠通道调节。
艾布托因的独特性: 艾布托因的独特性在于其硫代氢托因结构,与其他抗惊厥药相比,它提供了独特的药代动力学和药效学特性。 它与钠通道和其他分子靶点的特异性相互作用使其成为研究和潜在治疗应用的宝贵化合物 .
属性
IUPAC Name |
5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATGSRSDPNECNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=S)N1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022565 | |
| Record name | Albutoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830-89-7 | |
| Record name | 5-(2-Methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=830-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albutoin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albutoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-methylpropyl)-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALBUTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475NGR2DC1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of albutoin as an anticonvulsant drug?
A1: While the exact mechanism of action of albutoin is not fully elucidated in the provided research papers, it is classified as a thiohydantoin derivative, similar to diphenylhydantoin (phenytoin). [] These types of drugs generally exert their anticonvulsant effects by stabilizing neuronal membranes and reducing excessive neuronal excitability, though the specific molecular targets remain to be fully clarified. []
Q2: Are there any known drug interactions with albutoin?
A2: Studies using the isobole method in mice showed that albutoin exhibited greater than additive anticonvulsant potency when combined with trimethadione or diphenylhydantoin in the Metrazol seizure threshold test. [] Similar synergistic effects were observed with phenobarbital in the maximal electroshock seizure test. [] Interestingly, combinations of diphenylhydantoin and phenobarbital were found to be antagonistic with respect to lethality. []
Q3: What are the limitations of albutoin's bioavailability and what factors might contribute to them?
A3: Albutoin suffers from poor absorption, as evidenced by low serum levels even at dosages up to 1200 mg per day. [] This could be attributed to several factors, including its physicochemical properties such as dissolution rate and solubility, which are not explicitly detailed in the provided research. Further investigation into these aspects could offer insights into improving albutoin's bioavailability.
Q4: Are there any known safety concerns or side effects associated with albutoin use?
A4: While generally considered less toxic than diphenylhydantoin, albutoin has been associated with side effects such as nausea, anorexia, and weight loss, particularly at higher doses (1200 mg per day). [, ] Other reported side effects include dizziness, drowsiness, abdominal discomfort, and skin rash. []
Q5: Are there any ongoing research efforts focused on improving albutoin as a therapeutic agent?
A5: While the provided research papers are from several decades ago, recent research explores using albutoin as a component in novel pH-sensitive prodrugs. [] This approach aims to utilize the acidic environment of tumor cells to release albutoin alongside other cytotoxic agents, potentially offering a new avenue for its therapeutic application. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















